6-(3-Methylphenyl)benzo[a]phenazin-5-ol
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Overview
Description
6-(3-Methylphenyl)benzo[a]phenazin-5-ol is a derivative of phenazine, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Phenazines are widely studied due to their antimicrobial, antitumor, antioxidant, and neuroprotective properties
Preparation Methods
The synthesis of 6-(3-Methylphenyl)benzo[a]phenazin-5-ol typically involves multicomponent reactions. One common method is the one-pot, two-step, four-component condensation reaction. This involves the condensation of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, and 4-hydroxycoumarine in glacial acetic acid under reflux conditions . This method is favored for its simplicity, availability of starting materials, and high yields of the product .
Chemical Reactions Analysis
6-(3-Methylphenyl)benzo[a]phenazin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
6-(3-Methylphenyl)benzo[a]phenazin-5-ol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and antitumor activities. In medicine, it shows potential as a therapeutic agent due to its ability to interact with various biological targets. In industry, it is used in the development of dyes and pigments .
Mechanism of Action
The mechanism of action of 6-(3-Methylphenyl)benzo[a]phenazin-5-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors on the surface of cells, triggering a cascade of intracellular events that result in its biological effects .
Comparison with Similar Compounds
6-(3-Methylphenyl)benzo[a]phenazin-5-ol can be compared to other phenazine derivatives such as pyocyanin, chlororaphine, and iodinin. While these compounds share a similar core structure, this compound is unique due to the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C23H16N2O |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(3-methylphenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C23H16N2O/c1-14-7-6-8-15(13-14)20-22-21(16-9-2-3-10-17(16)23(20)26)24-18-11-4-5-12-19(18)25-22/h2-13,26H,1H3 |
InChI Key |
HIFMFYDVYQGTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O |
Origin of Product |
United States |
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